molecular formula C6H3FN4O2 B1654162 1-Azido-2-fluoro-4-nitrobenzene CAS No. 211633-85-1

1-Azido-2-fluoro-4-nitrobenzene

Cat. No.: B1654162
CAS No.: 211633-85-1
M. Wt: 182.11 g/mol
InChI Key: XOMKDPYLDUIACI-UHFFFAOYSA-N
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Description

1-Azido-2-fluoro-4-nitrobenzene is a substituted aromatic compound featuring an azide (-N₃) group at position 1, a fluorine atom at position 2, and a nitro (-NO₂) group at position 4 on a benzene ring. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of the nitro and fluorine groups, which modulate the reactivity of the azide moiety. Aryl azides like this are pivotal in click chemistry (e.g., Huisgen cycloaddition), materials science, and as precursors to amines via reduction .

Properties

IUPAC Name

1-azido-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKDPYLDUIACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571211
Record name 1-Azido-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211633-85-1
Record name 1-Azido-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-azido-2-fluoro-4-nitrobenzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azido-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-fluoro-4-nitrobenzene involves the generation of reactive intermediates, such as nitrenes, upon thermal or photochemical activation. These intermediates can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

1-Azido-2-chloro-4-nitrobenzene
  • Synthesis : Prepared via nucleophilic substitution using 2-chloro-4-nitro-1-(trifluoromethylsulfinyl)benzene and sodium azide. The trifluoromethyl sulfinyl group acts as an efficient leaving group .
  • Stability: Crystallizes in a monoclinic system (space group P2₁/n), with a molecular weight of 198.57 g/mol. Despite instability common to aryl azides, its crystal structure suggests moderate stability under controlled conditions .
  • Key Difference : Chlorine (larger atomic radius, higher electronegativity) at position 2 may influence steric hindrance and electronic effects differently than fluorine.
1-Azido-4-fluorobenzene (2c)
  • Synthesis : Derived from aromatic substitution without nitro groups. Simpler synthesis due to fewer electron-withdrawing groups .
1-Azido-4-nitrobenzene (2f)
  • Synthesis : Prepared similarly to the target compound but lacks the fluorine substituent. The nitro group in the para position directs electronic effects uniformly .
  • Reactivity : Enhanced electron withdrawal from the nitro group activates the azide for nucleophilic reactions but may reduce stability under thermal stress.

Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Stability Notes
1-Azido-2-fluoro-4-nitrobenzene -N₃ (1), -F (2), -NO₂ (4) 198.10 (estimated) Likely SNAr with Na₃N Moderate; sensitive to heat/shock
1-Azido-2-chloro-4-nitrobenzene -N₃ (1), -Cl (2), -NO₂ (4) 198.57 SNAr with CF₃SO-group Monoclinic crystal; moderate stability
1-Azido-4-fluorobenzene (2c) -N₃ (1), -F (4) 137.12 Aromatic substitution Lower thermal stability
1-Azido-4-nitrobenzene (2f) -N₃ (1), -NO₂ (4) 165.12 SNAr with nitro-directed substitution High reactivity, prone to decomposition

Reactivity in Chemical Reactions

  • Reduction: The nitro group can be reduced to an amine, yielding 1-amino-2-fluoro-4-nitrobenzene, a precursor for further functionalization. Chloro analogues (e.g., 1-azido-2-chloro-4-nitrobenzene) may exhibit slower reduction due to steric effects .

Crystallography and Molecular Packing

  • 1-Azido-2-chloro-4-nitrobenzene: Monoclinic crystal system (P2₁/n) with Z = 6. The chlorine substituent may contribute to tighter packing vs. fluorine due to larger size .
  • Fluoronitrobenzene Derivatives : lists 4-fluoro-2-nitrobenzaldehyde (CAS 2923-96-8), highlighting the influence of aldehyde groups on solubility and melting points, which differ markedly from azides .

Biological Activity

1-Azido-2-fluoro-4-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This compound contains an azide group, which is known for its reactivity, particularly in bioorthogonal chemistry, and a nitro group that can influence biological activity. Research has focused on its interactions with various biological targets, including enzymes and receptors involved in cancer and viral infections.

This compound exhibits biological activity primarily through its ability to interact with specific molecular targets. The azide functional group can participate in click chemistry reactions, allowing for the conjugation with biomolecules, which is particularly useful in drug delivery systems and imaging applications. Furthermore, the nitro group can influence the compound's electronic properties, potentially enhancing its interaction with biological macromolecules.

Targeting KIF18A

Recent studies have highlighted the compound's potential as an inhibitor of KIF18A, a motor protein involved in mitotic spindle dynamics. KIF18A is overexpressed in several cancer types, including breast and lung cancers. Inhibition of KIF18A has been shown to induce mitotic arrest in cancer cells, making it a viable target for therapeutic intervention. The development of this compound as a KIF18A inhibitor could provide new avenues for cancer treatment by promoting apoptosis in tumor cells .

Antiviral Activity

In addition to its anticancer potential, this compound has been investigated for antiviral properties. Analogous compounds with azido and fluoro substitutions have demonstrated significant anti-HIV activity. For instance, related nucleoside analogs bearing similar functional groups have shown low EC50 values against HIV strains without notable cytotoxicity . This suggests that this compound may also possess antiviral properties worth exploring further.

Study on KIF18A Inhibition

A recent study examined the effects of this compound on KIF18A activity in HeLa cervical cancer cells. The findings indicated that treatment with this compound led to significant mitotic arrest and increased apoptosis rates compared to control groups. The study utilized flow cytometry to quantify cell cycle distribution and apoptosis markers, confirming the compound's potential as a therapeutic agent against cancers characterized by KIF18A overexpression .

Antiviral Screening

Another investigation focused on the antiviral efficacy of azide-containing compounds against HIV. The study synthesized various derivatives, including those similar to this compound, and assessed their activity using viral replication assays. The results showed that certain derivatives had potent inhibitory effects on HIV replication with EC50 values in the nanomolar range, indicating a promising direction for future drug development targeting viral infections .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to related compounds:

CompoundBiological ActivityEC50 (nM)Notes
This compoundKIF18A Inhibition-Induces mitotic arrest in cancer cells
4'-Azido-2'-deoxy-2'-fluoro nucleosidesAnti-HIV0.086Potent against multiple HIV strains
Nitro-substituted azidesVarious (including anti-cancer)-Reactivity varies based on substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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